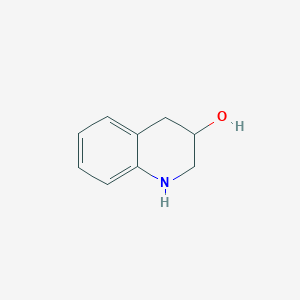

1,2,3,4-Tetrahydroquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinolin-3-ol is a heterocyclic organic compound featuring a quinoline core structure partially saturated with a hydroxyl group at the 3-position. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate for a range of pharmacologically active agents. The presence of both a secondary amine and a secondary alcohol within a semi-rigid bicyclic framework provides a unique scaffold for creating diverse molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic and analytical workflows. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, complete with methodologies for their determination and insights into their relevance in a research and development setting.

Molecular and Chemical Identity

The foundational attributes of this compound are summarized in the table below, providing a snapshot of its chemical identity.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC[1] |

| Synonyms | 3-hydroxy-1,2,3,4-tetrahydroquinoline, 1,2,3,4-Tetrahydro-3-quinolinol | [1] |

| CAS Number | 3418-45-9 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1] |

| InChI | InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 | [1][2] |

| SMILES | C1C(CNC2=CC=CC=C21)O | [1][2] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological interactions. This compound is typically encountered as a solid at room temperature.

| Property | Value | Comments | Source |

| Physical Appearance | White to off-white crystalline powder; Colorless to pale yellow liquid or solid | The appearance can vary based on purity. | [2] |

| Melting Point | 160-165 °C | This range suggests the compound is a solid at standard conditions. | |

| Boiling Point | Data not available | Due to its relatively high melting point, decomposition may occur at higher temperatures under atmospheric pressure. | |

| Solubility | Sparingly soluble in water; Moderately soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | The hydroxyl and amino groups contribute to some water solubility, while the bicyclic aromatic structure allows for solubility in organic solvents. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.3 (Computed) | This value indicates a moderate lipophilicity, suggesting the compound can partition between aqueous and lipid environments. | [1] |

| pKa | Data not available | The secondary amine is expected to be basic, while the hydroxyl group is weakly acidic. The exact pKa values would be crucial for understanding its ionization state at physiological pH. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, as well as signals for the protons on the saturated heterocyclic ring. The protons at C2, C3, and C4 will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The chemical shifts and coupling constants of these protons would provide valuable information about the conformation of the tetrahydroquinoline ring.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the hydroxyl group (C3) and the aromatic carbons resonating at characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: An absorption in the 1050-1250 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (149.19). Fragmentation patterns will likely involve the loss of the hydroxyl group, as well as fragmentation of the tetrahydroquinoline ring, providing further structural confirmation.

Experimental Protocols for Physical Property Determination

For researchers needing to experimentally verify or determine the physical properties of this compound, the following established methodologies are recommended.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 200 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is typically determined as the onset temperature of the melting endotherm. The peak temperature and the area under the curve (enthalpy of fusion) can also provide valuable information about the sample's purity and crystallinity.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated solution and determine the concentration of this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable groups, such as the secondary amine in this compound. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (typically water or a water-cosolvent mixture).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel with a stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately by analyzing the first or second derivative of the curve to identify the equivalence point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. While some of its fundamental physical properties are qualitatively described, there is a notable lack of precise, experimentally determined data in the public domain. This guide has outlined the known properties and provided detailed, field-proven methodologies for their experimental determination. Researchers and drug development professionals are encouraged to utilize these protocols to generate robust and reliable data, which will ultimately facilitate the effective application of this promising chemical entity in their research endeavors.

References

-

The Good Scents Company. 1,2,3,4-tetrahydroquinoline. [Link]

-

PubChem. This compound. [Link]

-

Stenutz. 1,2,3,4-tetrahydroquinoline. [Link]

-

Chemlyte Solutions. Buy 3-Quinolinol Industrial Grade. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

PubChem. 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. [Link]

-

PubMed Central. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]

-

ResearchGate. Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

MDPI. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

ResearchGate. Synthesis, spectral characterization and photophysical studies of tetrahydroquinolines. [Link]

-

Wikipedia. Tetrahydroquinoline. [Link]

-

MDPI. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

Watson International. Ferrozine Monosodium salt CAS 69898-45-9 (28048-33-1). [Link]

-

ChemBK. 1,2,3,4-tetrahydro-quinolin. [Link]

-

PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

PubChem. ferrozine sodium salt. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

Semantic Scholar. Synthesis, spectral characterization and photophysical studies of tetrahydroquinolines. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoxaline. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

Sources

Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-3-ol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No: 3418-45-9), a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for accessing this molecular scaffold, principles of its purification and characterization, and its role as a privileged structure in medicinal chemistry.

The 1,2,3,4-tetrahydroquinoline nucleus is a foundational structural motif in a vast number of biologically active compounds, both from natural sources and synthetic origins.[1] Its prevalence in medicinal chemistry has earned it the designation of a "privileged scaffold," as its derivatives have been shown to interact with a wide range of biological targets. This makes compounds like this compound valuable building blocks and targets for novel therapeutic agents.[2]

The introduction of a hydroxyl group at the 3-position adds a crucial functional handle for further molecular elaboration and can significantly influence the compound's physicochemical properties and biological activity through hydrogen bonding interactions.

Compound Profile:

| Property | Value | Source |

| CAS Number | 3418-45-9 | [3] |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-hydroxy-1,2,3,4-tetrahydroquinoline, 1,2,3,4-Tetrahydro-3-quinolinol | [3] |

Synthetic Strategies for the Tetrahydroquinoline Core

One of the most direct and widely used methods is the catalytic hydrogenation of the corresponding quinoline derivative.[4] This method often employs heterogeneous catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Another powerful approach is the use of domino reactions, which allow for the construction of complex molecules in a single operation from simple starting materials.[1] For instance, a reductive amination followed by an intramolecular cyclization of a suitably substituted aniline derivative can efficiently yield the tetrahydroquinoline ring system.[1]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a hydroxylated tetrahydroquinoline derivative.

Caption: Generalized workflow for synthesis and purification.

Purification Methodologies

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and catalysts. The choice of method depends on the physical properties of the target compound and the nature of the impurities.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For moderately polar compounds like hydroxylated tetrahydroquinolines, silica gel is a common stationary phase.

General Protocol for Column Chromatography:

-

Slurry Preparation: A slurry is prepared by mixing silica gel with a non-polar solvent (e.g., hexane or petroleum ether).

-

Column Packing: The slurry is poured into a glass column and allowed to settle, forming a packed bed. It is crucial to avoid air bubbles in the packed bed.[6]

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

-

Elution: A solvent system (mobile phase), typically a mixture of a non-polar and a more polar solvent (e.g., ethyl acetate in petroleum ether), is passed through the column. The polarity of the eluent is gradually increased to move the compounds down the column.[7][8]

-

Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is monitored by thin-layer chromatography (TLC).

-

Isolation: Fractions containing the pure desired product are combined, and the solvent is removed under reduced pressure.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.[9]

General Protocol for Recrystallization:

-

Solvent Selection: An ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point.

-

Dissolution: The crude solid is placed in a flask, and a minimum amount of hot solvent is added to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystal formation.

-

Crystal Collection: The pure crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

Drying: The crystals are dried to remove any residual solvent.

Spectroscopic Characterization: A Theoretical Analysis

Predicted Spectroscopic Data:

| Technique | Predicted Features | Rationale |

| ¹H NMR | ~6.5-7.1 ppm (4H, m): Aromatic protons. ~4.0-4.2 ppm (1H, m): CH-OH proton. ~3.0-3.4 ppm (2H, m): CH₂ adjacent to N. ~2.7-2.9 ppm (2H, m): CH₂ beta to N. Variable (2H, br s): NH and OH protons. | Aromatic protons are in the typical aromatic region. The CH-OH proton is deshielded by the adjacent oxygen. The CH₂ next to the nitrogen is also deshielded. The NH and OH protons are exchangeable and may appear as a broad singlet.[13] |

| ¹³C NMR | ~145 ppm: Quaternary aromatic carbon attached to N. ~114-130 ppm: Other aromatic carbons. ~65-70 ppm: CH-OH carbon. ~40-45 ppm: CH₂ adjacent to N. ~30-35 ppm: CH₂ beta to N. | The chemical shifts are based on the expected electronic environment of each carbon atom. The presence of electronegative N and O atoms causes downfield shifts for adjacent carbons.[14] |

| IR (cm⁻¹) | ~3400-3200 (broad): O-H and N-H stretching. ~3100-3000: Aromatic C-H stretching. ~2950-2850: Aliphatic C-H stretching. ~1600, ~1500: Aromatic C=C stretching. ~1200-1000: C-N and C-O stretching. | The broad peak in the high-frequency region is characteristic of hydrogen-bonded OH and NH groups. The other peaks correspond to the vibrations of the different functional groups present in the molecule.[11] |

| Mass Spec. | [M]⁺ at m/z = 149. Key Fragments: Loss of H₂O (m/z 131), loss of C₂H₄O (m/z 105). | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation is expected to occur via the loss of small, stable neutral molecules like water or through cleavage of the heterocyclic ring.[15][16] |

Applications in Drug Discovery and Research

The tetrahydroquinoline scaffold is a cornerstone in the development of new drugs due to its wide range of biological activities.[2] Derivatives have been reported to possess anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[17][18][19]

Examples of Drugs with a Tetrahydroquinoline Core:

| Drug Name | Therapeutic Use |

| Oxamniquine | Antischistosomal |

| Nicainoprol | Antiarrhythmic |

| Virantmycin | Antiviral, Antifungal |

The presence of both a hydroxyl group and a secondary amine in this compound makes it an attractive starting point for creating libraries of new compounds for high-throughput screening in drug discovery programs.

Relationship between Core Scaffold and Biological Activity

Caption: Diverse biological activities of the tetrahydroquinoline scaffold.

Safety and Handling

Based on data for similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[20]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.

References

- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.

-

Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews.

- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. Retrieved from [Link]

- Molecules. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Journal of Organic and Pharmaceutical Chemistry. (2023).

- Google Patents. (n.d.). US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.

-

PubChemLite. (n.d.). This compound (C9H11NO). Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

- Rapid Communications in Mass Spectrometry. (2008).

- ACS Publications. (2016).

- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

- ResearchGate. (2023). (PDF)

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- Molecules. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- OSTI.GOV. (1993).

- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Chemistry LibreTexts. (2023, August 29).

-

SIELC Technologies. (n.d.). Separation of Tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

- University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry.

- Lisa Nichols. (2022, February 12).

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H11NO | CID 12542541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]

- 9. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 10. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 12. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 13. web.pdx.edu [web.pdx.edu]

- 14. spectrabase.com [spectrabase.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol | C13H13NO | CID 95477 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-3-ol

Abstract: This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydroquinolin-3-ol (CAS No: 3418-45-9), a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, including its molecular weight, delve into established synthetic and analytical methodologies, and discuss its current and potential applications. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical utility and scientific context of this versatile molecule.

Core Molecular and Physical Properties

This compound is a bicyclic organic compound featuring a quinoline moiety with a hydroxyl group at the 3-position of its saturated ring.[1] This structure imparts moderate polarity and specific chemical reactivity, making it a valuable intermediate in organic synthesis.[1][2] Its molecular formula is C₉H₁₁NO.[2][3]

The precise molecular weight is a critical parameter for any chemical compound, forming the basis for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. The molecular weight of this compound has been computationally determined to be 149.19 g/mol .[2][3][4][5]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | PubChem, CymitQuimica[2] |

| Exact Mass | 149.084063974 Da | PubChem[3] |

| Molecular Formula | C₉H₁₁NO | PubChem[3] |

| CAS Number | 3418-45-9 | CymitQuimica[2], PubChem[3] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica |

| Solubility | Soluble in organic solvents | CymitQuimica[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

Synthesis and Characterization Strategies

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[6][7] Consequently, robust and efficient synthetic routes to substituted THQs like this compound are of high importance.

Synthetic Approaches: Domino Reactions

Domino reactions, also known as cascade or tandem reactions, offer a highly efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation.[6] These methods are advantageous due to their high atom economy, reduced waste, and operational simplicity, aligning with the principles of green chemistry.[6]

A common and effective approach involves the reductive cyclization of nitro-aromatic compounds. For instance, a multi-step sequence can be initiated by the catalytic reduction of a nitro group, which then leads to the formation of a cyclic imine, followed by further reduction to yield the final tetrahydroquinoline structure.[6]

Below is a generalized workflow for a domino synthesis approach.

Causality in Experimental Choice: The choice of a domino reaction is predicated on efficiency. By combining multiple transformations into one pot, we eliminate the need for isolating and purifying intermediates, which saves time, reduces solvent waste, and can improve overall yield. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is deliberate; it facilitates easy removal from the reaction mixture by simple filtration, a critical advantage for process scalability and purity of the final product.

Analytical Characterization Protocol

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Step-by-Step Protocol:

-

Initial Purity Assessment (TLC):

-

Procedure: Dissolve a small sample of the crude product in a suitable solvent (e.g., ethyl acetate). Spot onto a silica gel TLC plate and develop using a mobile phase (e.g., 30% ethyl acetate in hexanes).

-

Rationale: Thin-Layer Chromatography provides a rapid, qualitative assessment of the reaction's completion and the presence of impurities. A single spot for the product indicates a relatively clean reaction.

-

-

Structural Confirmation (NMR Spectroscopy):

-

Procedure: Acquire ¹H NMR and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl₃).

-

Rationale: NMR provides unambiguous structural information. The ¹H NMR spectrum will confirm the presence and connectivity of aromatic and aliphatic protons, and the hydroxyl proton. The ¹³C NMR will confirm the number of unique carbon environments, validating the core structure.

-

-

Molecular Weight Verification (Mass Spectrometry):

-

Procedure: Analyze the purified sample via Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Rationale: This technique directly confirms the molecular weight. The observation of a peak corresponding to the protonated molecule [M+H]⁺ at m/z 150.0913 would validate the expected molecular weight of 149.19 g/mol .[8]

-

-

Purity Quantification (HPLC):

-

Procedure: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector. A gradient elution method with water and acetonitrile is typically employed.

-

Rationale: HPLC provides a quantitative measure of purity. By integrating the peak area of the main product and any impurities, a precise purity percentage (e.g., >95%) can be determined.[2]

-

Applications in Research and Drug Development

The tetrahydroquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[6]

Intermediate in Pharmaceutical Synthesis

This compound serves as a versatile chemical intermediate.[2] Its hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can be screened for various pharmacological activities. The related tetrahydroisoquinoline scaffold, for example, is crucial in the synthesis of antihypertensive drugs like Quinapril. This highlights the role of such heterocyclic building blocks in creating complex Active Pharmaceutical Ingredients (APIs).

Potential Pharmacological Roles

Derivatives of the tetrahydroquinoline and the isomeric tetrahydroisoquinoline skeleton have demonstrated a broad spectrum of biological activities, including:

-

Neuroprotective and Anti-inflammatory effects [1]

-

Antitumor properties

-

Cardiovascular applications

The structure of this compound allows for modifications that can tune its physicochemical properties and enhance its biological activity, making it a compound of high interest for drug discovery programs.[1]

Conclusion

This compound, with a molecular weight of 149.19 g/mol , is more than a simple chemical entity. It represents a valuable building block in the fields of synthetic chemistry and drug discovery. Its structural features, combined with efficient synthetic pathways, make it a compound of significant interest for developing novel therapeutics and advanced materials. This guide has provided a technical foundation for understanding its properties, synthesis, and potential applications, empowering researchers to leverage this versatile molecule in their scientific endeavors.

References

-

This compound | C9H11NO | CID 12542541. PubChem. [Link]

-

1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. PubChem. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

-

1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO. PubChem. [Link]

-

1,2,3,4-Tetrahydroquinolin-4-ol | C9H11NO | CID 287390. PubChem. [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

-

1,2,3,4-tetrahydroquinoline, 635-46-1. The Good Scents Company. [Link]

-

Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. ResearchGate. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

This compound (C9H11NO). PubChemLite. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Drugs and natural products with tetrahydroquinoline structure. ResearchGate. [Link]

-

Examples of drug molecules containing 1,2,3,4‐tetrahydroquinoline... ResearchGate. [Link]

Sources

- 1. CAS 3418-45-9: this compound [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H11NO | CID 12542541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroquinolin-4-ol | C9H11NO | CID 287390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the scientific community.[1] This structural motif is prevalent in numerous biologically active natural products and pharmacologically relevant therapeutic agents.[2] The versatility of the THQ scaffold allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with a broad spectrum of pharmacological activities.[3] These activities include anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties, making THQ derivatives a fertile ground for drug discovery and development.[4] This guide provides a technical overview of the key biological activities of THQ derivatives, focusing on their mechanisms of action, methodologies for their evaluation, and the structure-activity relationships that govern their potency.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Tetrahydroquinoline derivatives have emerged as a promising class of compounds in the quest for effective anticancer agents.[5] Their efficacy stems from the ability to interfere with critical cellular processes that are hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis (programmed cell death), and metastasis.[6]

Mechanisms of Anticancer Action

The anticancer effects of THQ derivatives are multifaceted, often involving the modulation of key signaling pathways and cellular machinery.

-

Induction of Apoptosis and Cell Cycle Arrest : Many THQ derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells or by halting the cell division cycle.[5][6] This targeted approach is a cornerstone of modern cancer therapy, aiming to eliminate malignant cells selectively.

-

Inhibition of Signaling Pathways : Certain derivatives have been shown to target critical cell survival pathways. For instance, some tetrahydroquinolinones induce massive oxidative stress, disrupting the balance of cell survival and leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[7][8]

-

Inhibition of Tubulin Polymerization : The disruption of microtubule dynamics is a clinically validated anticancer strategy. Some THQ-based compounds act by inhibiting tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.[6]

-

Enzyme Inhibition : Specific enzymes that are overactive in cancer cells are also targets for THQ derivatives. Novel tetrahydroisoquinolines have been developed as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cancer cell proliferation.[9]

Diagram 1: PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a THQ derivative.[7][8]

Experimental Protocol: In Vitro Assessment of Cytotoxicity

A primary and crucial step in evaluating anticancer potential is to determine a compound's effect on cancer cell viability.[10] The MTT assay is a standard colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay

-

Cell Seeding : Plate human cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the tetrahydroquinoline derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours.[12] The duration can be optimized based on the cell line's doubling time.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.[12]

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic potency.

Data Summary: Anticancer Activity

The following table summarizes the reported cytotoxic activity of selected tetrahydroquinoline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3j | HepG2 (Liver) | 5.20 | [13] |

| 3a | HepG2 (Liver) | 6.80 | [13] |

| 3h | HeLa (Cervical) | 10.21 | [13] |

| SF8 | Hep-2C (Laryngeal) | 11.9 | [12] |

| 7e | A549 (Lung) | 0.149 (as CDK2 inhibitor) | [9] |

| 8d | MCF7 (Breast) | 0.199 (as DHFR inhibitor) | [9] |

| 20d | HCT-116 (Colon) | Micromolar concentrations | [7][8] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against pathogenic bacteria and fungi.[14] Tetrahydroquinoline derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of gram-positive and gram-negative bacteria, as well as fungi.[15][16]

Mechanisms of Antimicrobial Action

The primary mechanism for many THQ-based antibacterial agents involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and Topoisomerase IV.[15] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these targets, THQ compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism is distinct from that of other antibiotic classes like fluoroquinolones, suggesting that THQ derivatives could be effective against resistant strains.[15]

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[17][18][19]

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation : Dissolve the tetrahydroquinoline derivatives in a suitable solvent (e.g., DMSO) and prepare a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[18][19]

-

Inoculum Preparation : Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[20]

-

Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.[21]

-

MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

-

Validation : The results are validated by ensuring the positive control shows robust growth and the negative control remains clear.

Diagram 2: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant and Neuroprotective Activities

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[22][23] Tetrahydroquinoline derivatives are recognized for their potent antioxidant properties, which contribute significantly to their neuroprotective effects.[1][22]

Mechanisms of Antioxidant Action

THQ derivatives primarily act as antioxidants through radical-scavenging mechanisms.[1] They can neutralize harmful free radicals via two main pathways:

-

Single Electron Transfer (SET) : The antioxidant donates an electron to the free radical. This is often a slower, two-step process.[1]

-

Hydrogen Atom Transfer (HAT) : The antioxidant donates a hydrogen atom to quench the free radical.[1]

The manifestation of these properties can lead to a therapeutic effect by slowing the undesirable process of lipid peroxidation of cell membranes.[24] This antioxidant capacity is particularly relevant in neuroprotection, as dopaminergic neurons are highly susceptible to oxidative damage.[22] Some THIQ derivatives have been shown to provide neuroprotection against toxins used to model Parkinson's disease in both cell and animal models.[4]

Experimental Protocols: Evaluating Antioxidant Capacity

Several in vitro assays are available to quantify the antioxidant potential of chemical compounds. The DPPH and ABTS assays are among the most common and reliable methods.[25][26]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Reaction : In a 96-well plate, add 100 µL of various concentrations of the THQ derivative (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from violet to yellow, leading to a decrease in absorbance.

-

Calculation : Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.[27]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Radical Generation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. The solution will turn a dark green/blue.

-

Preparation : Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction : Add 10 µL of the THQ derivative at various concentrations to 190 µL of the diluted ABTS•+ solution.

-

Incubation : Incubate for 6-30 minutes at room temperature.[1]

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : As with the DPPH assay, calculate the percentage of inhibition and determine the EC₅₀ value.

Diagram 3: Role of Antioxidants in Mitigating Oxidative Stress

Caption: THQ derivatives neutralize ROS, preventing cellular damage.

Data Summary: Antioxidant Activity

Studies have shown that novel THQ derivatives can exhibit exceptional antioxidant activity, in some cases outperforming standard antioxidants like ascorbic acid.[1]

| Compound Class | Assay | Result | Comparison | Reference |

| Novel THQs | ABTS | EC₅₀ < 10 µg/mL | Outperformed Ascorbic Acid (EC₅₀ = 35 µg/mL) | [1] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[28] Tetrahydroquinoline derivatives have been investigated for their anti-inflammatory properties, showing potential to modulate key inflammatory pathways.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some THQ derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[29] These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Additionally, some compounds have been shown to significantly decrease the production of other inflammatory mediators like prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6).[29] Another demonstrated in vitro mechanism is the inhibition of protein denaturation, a well-documented cause of inflammation in conditions like rheumatoid arthritis.[28]

Experimental Protocol: In Vitro Anti-inflammatory Assessment

The inhibition of albumin denaturation is a simple and effective in vitro assay to screen for anti-inflammatory activity.

Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture : Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the THQ derivative.

-

Control : Prepare a similar mixture using 2 mL of distilled water instead of the test compound as a control.

-

Incubation : Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation : Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Measurement : After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

-

Calculation : Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like acetylsalicylic acid can be used for comparison.[12]

Conclusion and Future Perspectives

The tetrahydroquinoline scaffold is a validated privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties demonstrated by various THQ compounds underscore their potential as lead structures for the development of new therapeutic agents.

Future research should focus on several key areas. Firstly, the systematic exploration of structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds for specific biological targets.[3] Secondly, a deeper investigation into the molecular mechanisms of action, particularly for neuroprotective and anti-inflammatory effects, will provide a more rational basis for drug design. Finally, advancing the most promising candidates from in vitro screening to more complex preclinical in vivo models is essential to evaluate their efficacy, pharmacokinetics, and safety profiles in a physiological context, paving the way for potential clinical development.[10][30] The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs across multiple disease areas.

References

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2022). PubMed. Retrieved January 6, 2026, from [Link]

-

Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. (2024). PubMed. Retrieved January 6, 2026, from [Link]

-

Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Optimized and Comparative Antioxidant Assays and Its Applications in Herbal and Synthetic Drug Analysis as an Antioxidants. (n.d.). Bentham Science. Retrieved January 6, 2026, from [Link]

-

One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Development of in vivo drug-induced neurotoxicity models. (2017). PubMed. Retrieved January 6, 2026, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved January 6, 2026, from [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (2022). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Evaluation of natural and synthetic compounds according to their antioxidant activity using a multivariate approach. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 6, 2026, from [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

[Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. (2002). PubMed. Retrieved January 6, 2026, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 6, 2026, from [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Tricyclic Tetrahydroquinoline Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (2010). IntechOpen. Retrieved January 6, 2026, from [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 6, 2026, from [Link]

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Biosynthesis of Tetrahydroisoquinoline Antibiotics. (2014). PubMed. Retrieved January 6, 2026, from [Link]

-

In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. (2020). In Vivo. Retrieved January 6, 2026, from [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2024). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (2018). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Theoretical study of quinoline derivatives involved in neurodegenerative diseases. (2020). Walsh Medical Media. Retrieved January 6, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 6, 2026, from [Link]

-

Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2024). MDPI. Retrieved January 6, 2026, from [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 6, 2026, from [Link]

-

Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2021). Medscape. Retrieved January 6, 2026, from [Link]

-

Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. (2024). YouTube. Retrieved January 6, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. apec.org [apec.org]

- 20. woah.org [woah.org]

- 21. emedicine.medscape.com [emedicine.medscape.com]

- 22. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. benthamscience.com [benthamscience.com]

- 26. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydroquinolin-3-ol safety and handling

An In-Depth Technical Guide to the Safe Handling of 1,2,3,4-Tetrahydroquinolin-3-ol

Introduction: Acknowledging the Utility and Risks

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its tetrahydroquinoline core is a structural motif found in numerous biologically active compounds and pharmaceuticals, where it often serves as a crucial building block for synthesizing enzyme inhibitors, prodrugs, and receptor-binding agents.[1] As a Senior Application Scientist, my objective is not only to highlight its synthetic utility but to provide a comprehensive guide grounded in field-proven safety protocols. The efficacy of any research is intrinsically linked to the safety of the researchers conducting it. This document provides a self-validating system for the safe handling, storage, and disposal of this compound, emphasizing the causality behind each procedural recommendation.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary handling precautions. The compound typically appears as a white to off-white crystalline powder.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 3418-45-9 | PubChem[2] |

| Molecular Formula | C₉H₁₁NO | PubChem[2] |

| Molecular Weight | 149.19 g/mol | PubChem[2] |

| Melting Point | 160-165 °C | ChemShuttle |

| Solubility | Moderately soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water. | ChemShuttle |

| Appearance | White to off-white crystalline powder | ChemShuttle |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The causality for these classifications stems from its chemical reactivity with biological tissues upon contact. Researchers must internalize these risks to justify the stringent handling protocols that follow.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications necessitate the use of specific pictograms on all containers and in safety data sheets, providing an immediate visual warning of the potential dangers.

Caption: PPE selection workflow based on GHS hazards.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment and ensuring the chemical's stability.

Handling

The core principle is to minimize dust generation and prevent all routes of exposure.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clean. Don all required PPE as detailed in Section 3.

-

Weighing: Use a spatula to carefully transfer the solid powder. Avoid scooping actions that could create dust. Perform all weighing within the fume hood or on a balance located within an enclosure.

-

Dissolution: When preparing solutions, add the solid slowly to the solvent to prevent splashing. The compound is moderately soluble in common organic solvents like methanol and ethyl acetate. 4. Post-Handling: After use, ensure the container is tightly sealed. Decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly with soap and water.

Storage

Proper storage is essential for both safety and chemical integrity.

-

Container: Store in a tightly-closed container to prevent exposure to moisture and air. [3]* Location: Keep in a cool, dry, and well-ventilated area. [3]* Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents, which can react exothermically with the amine functionality.

-

Security: The storage area should be secure, accessible only to authorized personnel. [3]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical to mitigating harm.

First-Aid Measures

The following procedures are based on the known hazards of the compound. [3][4]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [3]* Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. [3]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]

Caption: Emergency first-aid response flowchart.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spread of the spill. For a solid spill, avoid creating dust.

-

Clean-up: Carefully sweep or vacuum up the spilled solid, using equipment that will not generate dust. Place the material into a suitable, labeled container for disposal. [3]5. Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Section 6: Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Characterization: Unused this compound should be treated as hazardous chemical waste.

-

Disposal: Dispose of the material through a licensed and approved waste disposal company. Do not dispose of it down the drain or in regular trash. [3][4]Contaminated packaging should be handled in the same manner as the product itself.

Conclusion

This compound is a valuable reagent in drug discovery and development. However, its utility is matched by its potential hazards. By understanding its chemical properties, recognizing its GHS classifications, and rigorously adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can mitigate the risks effectively. A culture of safety, built on the principle of understanding the causality behind every precaution, is the foundation of innovative and responsible science.

References

-

Title: this compound Source: PubChem URL: [Link]

-

Title: 1,2,3,4-Tetrahydroquinolin-4-ol Source: PubChem URL: [Link]

-

Title: 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol Source: PubChem URL: [Link]

-

Title: 1,2,3,4-tetrahydro-quinolin - Risk and Safety Source: ChemBK URL: [Link]

-

Title: 1,2,3,4-Tetrahydroquinoline Source: PubChem URL: [Link]

-

Title: this compound (C9H11NO) Source: PubChemLite URL: [Link]

-

Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H11NO | CID 12542541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. msds.nipissingu.ca [msds.nipissingu.ca]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

Introduction: The Enduring Promise of the Tetrahydroquinoline Scaffold

An In-Depth Technical Guide to the Discovery of Novel Tetrahydroquinoline Alkaloids

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold that forms the backbone of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] As a large and vital class of isoquinoline alkaloids, THQs are widely distributed in nature and exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] Natural products have long been a cornerstone of drug discovery, and the quest for novel THQ alkaloids continues to yield promising lead compounds for modern medicine.[1][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the modern, integrated workflow for the discovery of novel tetrahydroquinoline alkaloids. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, from initial bioprospecting and extraction to definitive structural elucidation and biological evaluation. Our focus is on the synergy between advanced analytical techniques and rational experimental design, a combination essential for navigating the complexities of natural product chemistry and accelerating the journey from a crude natural extract to a validated drug lead.

Part I: The Discovery Engine - Sourcing, Extraction, and Isolation

The discovery of a novel alkaloid begins with a fundamental choice: where to look. The subsequent challenge is to efficiently liberate the target molecules from a complex biological matrix without compromising their structural integrity.

Section 1.1: Bioprospecting and Sourcing Strategies

The structural diversity of THQ alkaloids is a direct result of the varied biosynthetic pathways found across different organisms.[1][2] A successful discovery campaign often begins with a well-reasoned sourcing strategy.

-

Natural Sources: Plants, particularly those from families like Apocynaceae, have historically been a rich source of mono- and bis-indole alkaloids, which can include THQ moieties.[5] Fungi and bacteria also represent vast, relatively untapped reservoirs of novel chemical entities. The initial selection of organisms can be guided by ethnobotanical knowledge (traditional medicinal uses), chemotaxonomy, or high-throughput screening of extensive natural product libraries.

-

Synthetic Approaches: Concurrent with natural product screening, the synthesis of THQ derivatives provides a complementary route to novel bioactive compounds. Modern organic synthesis has developed highly efficient methods, such as domino reactions that construct the heterocyclic core in a single, multi-step sequence, and electrochemical syntheses that offer green and mild reaction conditions.[7][8][9] These approaches allow for the creation of targeted libraries to explore structure-activity relationships (SAR) around a promising natural product scaffold.

Section 1.2: Modern Extraction and Isolation Protocols

The primary goal of extraction is to efficiently transfer the alkaloids of interest from the solid plant (or microbial) material into a liquid solvent. The choice of methodology is critical, as it directly impacts yield, purity, and the preservation of thermolabile compounds.

Causality Behind Method Selection: Traditional methods like maceration and Soxhlet extraction, while simple, often suffer from long extraction times, high solvent consumption, and the potential for thermal degradation of sensitive molecules.[3][10] Modern techniques are designed to overcome these limitations by using energy sources to enhance the interaction between the solvent and the sample matrix, leading to faster and more efficient extraction.[3][10][11]

-

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create microscopic bubbles in the solvent. The collapse of these bubbles (cavitation) disrupts cell walls, enhancing solvent penetration and accelerating mass transfer.[10] It is particularly valued for its efficiency at lower temperatures, which helps preserve thermolabile alkaloids.

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and the moisture within the sample matrix. This creates a dramatic increase in pressure inside the cells, causing them to rupture and release their contents into the solvent.[3][10] This method is exceptionally fast but requires careful control to avoid overheating.

Protocol 1: General Procedure for Ultrasound-Assisted Extraction of Alkaloids

-

Preparation: Air-dry the source material (e.g., plant leaves, roots) and grind it into a fine powder to maximize surface area.

-

Solvent Selection: Suspend the powdered material in a suitable solvent (commonly methanol or ethanol) in an extraction vessel. The choice of solvent is based on the polarity of the target alkaloids.

-

Ultrasonication: Place the vessel in an ultrasonic bath or use a probe-type sonicator. Apply ultrasonic energy (e.g., 40 kHz, 200 W) for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

-

Filtration & Concentration: After sonication, filter the mixture to separate the solid residue from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Acid-Base Partitioning: To isolate the basic alkaloids from neutral and acidic compounds, dissolve the crude extract in a dilute acid solution (e.g., 5% HCl) and wash with an immiscible organic solvent like dichloromethane (CH₂Cl₂).[12] Basify the aqueous layer to a pH of ~10 with ammonia and extract the liberated free-base alkaloids with CH₂Cl₂.[12][13]

-

Final Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid fraction.

Diagram 1: Workflow for Extraction and Isolation of THQ Alkaloids

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]